molecular formula C19H16ClNO4 B1679338 Rilopirox CAS No. 104153-37-9

Rilopirox

Cat. No. B1679338
M. Wt: 357.8 g/mol
InChI Key: UDYUIWXQUBNDHC-UHFFFAOYSA-N
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Description

Rilopirox is a synthetic pyridone derivative, related to ciclopirox . It’s a new water-insoluble fungicidal antimycotic . It exhibits strong activity against yeast, especially Candida albicans . It’s potentially useful in the treatment of vaginal candidiasis, seborrheic dermatitis, and tinea versicolor .


Molecular Structure Analysis

The molecular formula of Rilopirox is C19H16ClNO4 . Unfortunately, the detailed molecular structure analysis is not available in the sources I have access to.


Chemical Reactions Analysis

Rilopirox, like other hydroxypyridone antifungals, has a strong chelating potential, which seems to play an important role in its antifungal mode of action . It inactivates metal ion-dependent fungal enzymes and proteins .


Physical And Chemical Properties Analysis

Rilopirox is a hydrophobic topical agent . It’s very soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but poorly soluble in water .

Scientific Research Applications

Mode of Action and Antifungal Effects

  • Rilopirox, belonging to the class of hydroxypyridone antimycotics, is distinct from other antimycotics like azoles and polyenes. Its primary mode of action is not fully understood, but it is known to inhibit the hyphal induction of Candida albicans, an effect that can be countered by iron ions. Hydroxypyridone antimycotics like rilopirox do not seem to damage cell membranes or directly influence ATP synthesis, but reactive oxygen species (ROS) and metabolic activity are important for their mode of action (Sigle et al., 2006).

Potential Clinical Applications

  • Rilopirox, a synthetic pyridone derivative related to ciclopirox, exhibits fungicidal action and is hydrophobic. Its potential clinical applications include the treatment of mucosal candida infections, tinea versicolor, and seborrheic dermatitis (Rubin, Bagheri, & Scher, 2002).

properties

IUPAC Name

6-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-13-10-15(21(23)19(22)11-13)12-24-16-6-8-18(9-7-16)25-17-4-2-14(20)3-5-17/h2-11,23H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYUIWXQUBNDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146320
Record name Rilopirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilopirox

CAS RN

104153-37-9
Record name Rilopirox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104153379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilopirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595T4D0KQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

171.4 g (0.5 mole) of 4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone in 50 ml of toluene were heated to 80° C. Then 59.9 g (0.36 mole) of hydroxylammonium sulfate and 38.3 g (0.36 mole) of sodium carbonate were added. 10 minutes later a further 59.9 g (0.36 mole) of hydroxylammonium sulfate and 38.3 g (0.36 mole) of sodium carbonate were added. After about 4 hours the heating was removed and, at about 40° C., 500 ml of methylene chloride were added. The dissolved reaction product was then filtered off from the insoluble salts. The filtrate was then dried over sodium sulfate, and the methylene chloride was evaporated off. When the residue was stirred with 500 ml of ethyl acetate, the reaction product crystallized out. For final purification, the 1-hydroxy-4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyridone was recrystallized from dimethylformamide. Yield 80.5 g (45%); melting point 168°-170° C.
Name
4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone
Quantity
171.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step Two
Quantity
38.3 g
Type
reactant
Reaction Step Two
Quantity
59.9 g
Type
reactant
Reaction Step Three
Quantity
38.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
R Kruse, W Hengstenberg, H Hänel, W Raether - Pharmacology, 1991 - karger.com
… and the amount of rilopirox used. Complexometric studies show that rilopirox has a high affinity … Catalase, an iron-containing enzyme, is inhibited by the chelating agent rilopirox. Studies …
Number of citations: 18 karger.com
HK Reitze, DR Dannhorn, H Häne1, KA Seitz - Mycoses, 1993 - Wiley Online Library
Candida albicans was maintained in various culture media and incubated with different concentrations of the antifungal agent rilopirox. After fixation, dehydration and embedding in …
Number of citations: 10 onlinelibrary.wiley.com
HC Sigle, M Schäfer‐Korting, HC Korting, B Hube… - Mycoses, 2006 - Wiley Online Library
… In this investigation we describe investigations with the less known congeners rilopirox and piroctone. Rilopirox, a newer member of this class was developed for the use in vaginal …
Number of citations: 14 onlinelibrary.wiley.com
P Nenoff, UF Haustein - Skin Pharmacology and Physiology, 1997 - karger.com
… Rilopirox is hardly soluble in wa ter and has a low toxicity [1,5]. For these rea sons rilopirox … minimum inhibitory concentrations (MICs) of rilopirox and to evaluate the in vitro antifungal …
Number of citations: 17 karger.com
HC Korting, M Grundmann‐Kollmann - Mycoses, 1997 - Wiley Online Library
… Recently, ciclopirox as a free acid and rilopirox have also been considered. The congeners are active against a broad spectrum of medically relevant fungi including dermatophytes, …
Number of citations: 58 onlinelibrary.wiley.com
PC Braga, S Maci, D Sasso, M Bohn - Chemotherapy, 1996 - karger.com
… Rilopirox is a new antifungal drug and our findings indicate that at sub-MICs this drug is … after the 1st h of contact with 1MIC rilopirox the surface of Candida cells had become rough and …
Number of citations: 24 karger.com
PC Braga, M Dal Sasso, S Maci, G Piatti… - Arzneimittel …, 1995 - europepmc.org
… VEC with either rilopirox and ciclopirox olamine, but on a molar basis, rilopirox was more … vaginal preparation of rilopirox. It can be expected that even sub-inhibitory concentrations of …
Number of citations: 18 europepmc.org
P Nenoff, E Taneva, B Pfeil, U Oswald, UF Haustein - Mycoses, 1999 - Wiley Online Library
… thode bestimmten MHK-Werte von Rilopirox lagen in einem Bereich von 0.006 bis 25 mg ml−1 the minimum inhibitory concentrations (MICs) of rilopirox and to evaluate the in vitro …
Number of citations: 7 onlinelibrary.wiley.com
PC Braga, S Maci, MD Sasso, G Piatti… - Journal of …, 1995 - Taylor & Francis
… in vitro with rilopirox have been investigated by scanning electron microscopy. Rilopirox is a new … The morphological alterations produced by rilopirox are round shapes, collapsed cells, …
Number of citations: 6 www.tandfonline.com
M Ghannoum, N Isham - Kucers' The Use of Antibiotics, 2017 - taylorfrancis.com
Rilopirox, 6-[[p-(p-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methyl-2(1H)-pyridone, is a water insoluble, fungicidal antifungal agent. It is the second antifungal agent of the …
Number of citations: 2 www.taylorfrancis.com

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